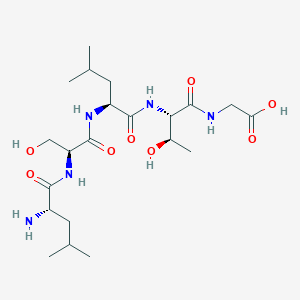![molecular formula C34H54Si B12538952 Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane CAS No. 660437-37-6](/img/structure/B12538952.png)
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane is a chemical compound with the molecular formula C34H54Si It is a silane derivative, characterized by the presence of a silicon atom bonded to three hexyl groups and a 2-(9-methylfluoren-9-yl)ethyl group
Métodos De Preparación
The synthesis of Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane typically involves the reaction of 9-methylfluorene with an appropriate silane reagent under controlled conditions . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur, where one or more of the hexyl groups or the fluorenyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane involves its interaction with specific molecular targets. The silicon atom in the compound can form bonds with various substrates, facilitating reactions that lead to the desired effects. The pathways involved may include the activation or inhibition of certain enzymes or receptors, depending on the application.
Comparación Con Compuestos Similares
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane can be compared with other silane derivatives, such as:
- Triethylsilane
- Trimethylsilane
- Triphenylsilane
These compounds share a similar silane core but differ in the substituents attached to the silicon atom. The unique combination of hexyl groups and the 9-methylfluoren-9-yl group in this compound provides distinct properties and applications that set it apart from these similar compounds .
Propiedades
Número CAS |
660437-37-6 |
|---|---|
Fórmula molecular |
C34H54Si |
Peso molecular |
490.9 g/mol |
Nombre IUPAC |
trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane |
InChI |
InChI=1S/C34H54Si/c1-5-8-11-18-26-35(27-19-12-9-6-2,28-20-13-10-7-3)29-25-34(4)32-23-16-14-21-30(32)31-22-15-17-24-33(31)34/h14-17,21-24H,5-13,18-20,25-29H2,1-4H3 |
Clave InChI |
DXYUOTFVTFTTJD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](CCCCCC)(CCCCCC)CCC1(C2=CC=CC=C2C3=CC=CC=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


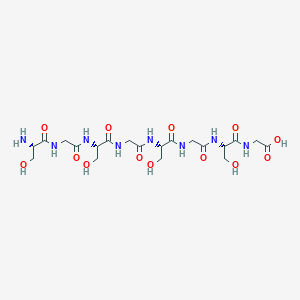
![3-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B12538884.png)
![1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12538887.png)
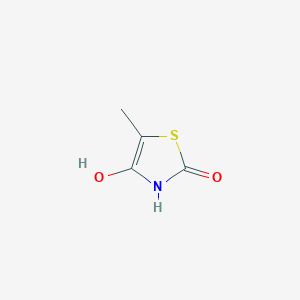
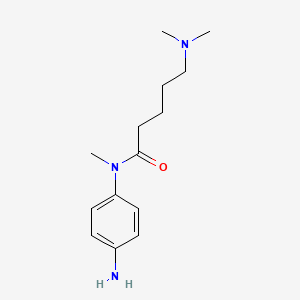
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B12538904.png)
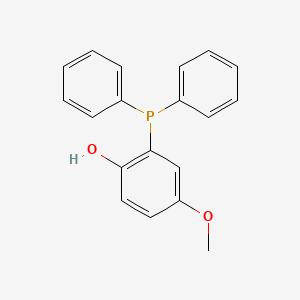
![4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl](/img/structure/B12538917.png)
stannane](/img/structure/B12538920.png)
![4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid](/img/structure/B12538933.png)
![1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12538941.png)
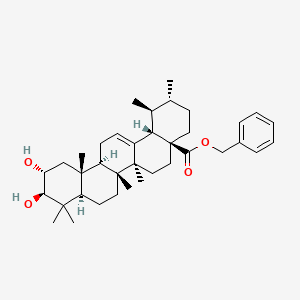
![1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-](/img/structure/B12538960.png)
